N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole core, an azepane ring, and a dimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with azepane and subsequently coupled with 3,4-dimethoxybenzohydrazide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its antimicrobial and antifungal activities, showing promise in the development of new antibiotics.
Mechanism of Action
The mechanism of action of N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3E)-1-(piperidin-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
- N’-[(3E)-1-(morpholin-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide
Uniqueness
N’-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide stands out due to its azepane ring, which imparts unique steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C24H28N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-12-11-17(15-21(20)32-2)23(29)26-25-22-18-9-5-6-10-19(18)28(24(22)30)16-27-13-7-3-4-8-14-27/h5-6,9-12,15,30H,3-4,7-8,13-14,16H2,1-2H3 |
InChI Key |
PXBGFHIYPYQMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCCC4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.